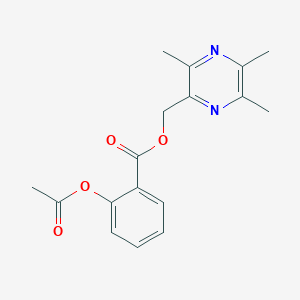
(3,5,6-Trimethylpyrazin-2-yl)methyl 2-(acetyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate is a chemical compound that combines a pyrazine ring with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with (3,5,6-Trimethylpyrazin-2-yl)methanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of (3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
(3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3,5,6-Trimethylpyrazin-2-yl)methanol: A related compound with a hydroxyl group instead of an ester.
(3,5,6-Trimethylpyrazin-2-yl)methyl benzoate: Similar structure but with a benzoate ester instead of an acetoxybenzoate.
(3,5,6-Trimethylpyrazin-2-yl)methyl acetate: Contains an acetate ester group.
Uniqueness
(3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate is unique due to the presence of both a pyrazine ring and an acetoxybenzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
595598-67-7 |
|---|---|
Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
(3,5,6-trimethylpyrazin-2-yl)methyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C17H18N2O4/c1-10-11(2)19-15(12(3)18-10)9-22-17(21)14-7-5-6-8-16(14)23-13(4)20/h5-8H,9H2,1-4H3 |
InChI Key |
XRLLYXCZODRCKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)COC(=O)C2=CC=CC=C2OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















